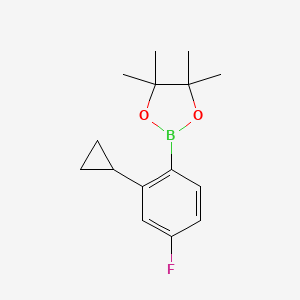

2-(2-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Description

2-(2-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative that has gained attention in various fields of scientific research. This compound is known for its unique structural properties, which make it a valuable building block in organic synthesis and medicinal chemistry.

Properties

IUPAC Name |

2-(2-cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BFO2/c1-14(2)15(3,4)19-16(18-14)13-8-7-11(17)9-12(13)10-5-6-10/h7-10H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTOWMHPHENZDLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)F)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2223029-70-5 | |

| Record name | 2-(2-cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclopropane Ring Formation

The cyclopropane moiety in 2-(2-cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is typically constructed via [2+1] cycloaddition or metal-catalyzed cross-coupling. A patent by CN101747265A demonstrates Zn(OTf)$$2$$-catalyzed cyclopropanation of 2-amino-4′-fluoro-benzophenone with 3-cyclopropyl-3-oxopropionate in ethanol under reflux (30 h, 78% yield). The reaction proceeds through a zwitterionic intermediate, stabilized by the electron-withdrawing fluorophenyl group. Alternative methods employ BiCl$$3$$ or H$$2$$SO$$4$$, though these suffer from lower regioselectivity (≤65% yield).

Table 1: Cyclopropanation Conditions and Yields

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Zn(OTf)$$_2$$ | Ethanol | 78 | 30 | 78 |

| BiCl$$_3$$ | Ethanol | 78 | 24 | 65 |

| H$$2$$SO$$4$$ | Toluene | 110 | 12 | 63 |

Boron-containing Group Incorporation

The dioxaborolane ring is introduced via Miyaura borylation. Transmetalation of the cyclopropane intermediate with bis(pinacolato)diboron (B$$2$$pin$$2$$) in dimethyl sulfoxide (DMSO) at 110°C under argon achieves 63–97% yield. Key to success is the use of anhydrous conditions, as moisture hydrolyzes the boronate ester. The RSC protocol isolates the product via ethyl acetate extraction and recrystallization (41.0 mg, 63% yield).

Reaction Optimization

Solvent and Temperature Effects

Polar aprotic solvents (DMSO, DMF) enhance boron incorporation by stabilizing the boronate intermediate. In contrast, protic solvents like ethanol favor cyclopropanation but inhibit borylation due to proton exchange. Optimal temperatures range from 78°C (cyclopropanation) to 110°C (borylation), with higher temperatures accelerating side reactions such as deboronation.

Catalytic Systems

Zn(OTf)$$2$$ outperforms traditional Lewis acids (e.g., AlCl$$3$$) in cyclopropanation due to its moisture tolerance and recyclability. For borylation, Pd(dppf)Cl$$_2$$ is omitted in favor of base-free conditions, minimizing competing protodeboronation.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

$$^1$$H NMR (400 MHz, CDCl$$_3$$) of the final compound exhibits characteristic signals:

- δ 1.20 (s, 12H, tetramethyl dioxaborolane)

- δ 7.06 (d, J = 8.8 Hz, 2H, fluorophenyl)

- δ 2.84 (dd, J = 11.2, 9.6 Hz, 1H, cyclopropyl)

Table 2: Comparative NMR Data

| Proton Environment | δ (ppm) | Multiplicity | Integration |

|---|---|---|---|

| Tetramethyl groups | 1.20 | Singlet | 12H |

| Fluorophenyl ortho-H | 7.06 | Doublet | 2H |

| Cyclopropyl CH | 2.84 | Doublet of doublets | 1H |

Chemical Reactions Analysis

Types of Reactions

2-(2-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phenols or ketones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.

Substitution: The boronic acid moiety allows for Suzuki-Miyaura cross-coupling reactions, leading to the formation of biaryl compounds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, Suzuki-Miyaura cross-coupling reactions yield biaryl compounds, while oxidation reactions produce phenols or ketones .

Scientific Research Applications

2-(2-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.

Biology: The compound is employed in the development of bioactive molecules and probes for biological studies.

Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds, particularly in the development of anti-cancer and anti-inflammatory drugs.

Industry: The compound is utilized in the production of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 2-(2-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boronic acid moiety. This moiety can form reversible covalent bonds with diols and other nucleophiles, making it a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparison with Similar Compounds

Similar Compounds

2-Cyclopropyl-4-fluorophenylboronic acid: Shares a similar boronic acid moiety but lacks the dioxaborolane ring.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains the dioxaborolane ring but lacks the cyclopropyl and fluorophenyl groups.

Uniqueness

2-(2-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of the cyclopropyl, fluorophenyl, and dioxaborolane moieties. This unique structure imparts specific reactivity and stability, making it a valuable compound in various chemical and pharmaceutical applications .

Biological Activity

2-(2-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound recognized for its unique structural features and potential biological applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, interactions with biological targets, and implications for pharmacological use.

Chemical Structure and Properties

- Molecular Formula : C15H19BFO2

- Molecular Weight : Approximately 218.09 g/mol

- Structural Features : The compound contains a cyclopropyl group and a fluorinated phenyl substituent, contributing to its diverse reactivity and potential applications in synthetic organic chemistry.

Biological Activity

The biological activity of this compound is primarily linked to its ability to interact with various biological molecules. Research indicates that it can form stable complexes with certain proteins and enzymes through covalent bonding mechanisms. These interactions may lead to significant changes in enzyme activity or protein conformation, influencing various biological outcomes.

Table 1: Comparison of Biological Activity with Related Compounds

| Compound Name | Similarity | Unique Features |

|---|---|---|

| 2-Isopropyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.92 | Isopropyl group instead of cyclopropyl |

| 2-Cyclohexyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.90 | Cyclohexyl group provides different sterics |

| 2-(tert-Butyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.90 | Tert-butyl group enhances lipophilicity |

| 2-Allyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | 0.81 | Allyl group introduces double bond reactivity |

Case Studies and Research Findings

Recent studies have highlighted the potential of dioxaborolane compounds in various therapeutic contexts:

- Antiparasitic Activity : Research on related compounds has shown that modifications in the structure can significantly enhance antiparasitic activity against Plasmodium falciparum. For instance, the incorporation of polar functionalities has been linked to improved aqueous solubility and metabolic stability while maintaining antiparasitic potency .

- Enzyme Interaction Studies : Investigations into the interactions between dioxaborolanes and enzymes have revealed that these compounds can inhibit specific enzyme activities through covalent modifications. This characteristic is particularly relevant in drug design where enzyme inhibition is a desired outcome.

Q & A

Q. How is 2-(2-Cyclopropyl-4-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically synthesized, and what purification methods are employed?

Methodological Answer: The compound is synthesized via lithiation-borylation. A typical protocol involves:

Lithiation : Reacting a brominated precursor (e.g., 4-bromophenyl ferrocene) with n-BuLi in dry THF at −78°C under inert atmosphere .

Borylation : Adding 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to the lithiated intermediate, followed by gradual warming to room temperature .

Purification : Column chromatography using silica gel with hexane/dichloromethane (2:1) as eluent to isolate the product .

Key Considerations : Maintain strict anhydrous conditions and monitor reaction progress via TLC or LC-MS.

Q. What spectroscopic and analytical techniques are recommended for confirming the identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR (CDCl₃) should show characteristic peaks:

- Mass Spectrometry (MS) : FAB-MS or ESI-MS to confirm molecular ion peaks (e.g., m/z 387.13 for C₂₂H₂₅BFeO₂) .

- X-ray Crystallography : For structural validation, as demonstrated for analogous dioxaborolanes, revealing bond lengths (e.g., B–O: ~1.36 Å) and ring conformations .

Purity Assessment : Use HPLC with UV detection (≥95% purity threshold) .

Q. What are the common applications of this boronic ester in organic synthesis reactions?

Methodological Answer:

- Suzuki-Miyaura Cross-Coupling : The boronic ester acts as a coupling partner for aryl halides, enabling access to biaryl structures. Fluorinated aromatic systems enhance electronic diversity in drug discovery .

- Fluorinated Building Blocks : The cyclopropyl-fluorophenyl moiety is valuable in medicinal chemistry for tuning lipophilicity and metabolic stability .

Example Protocol : React with aryl bromides (e.g., 2-bromopyridine) using Pd(PPh₃)₄ as catalyst, K₂CO₃ as base, in DMF/H₂O at 80°C .

Advanced Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in lithiation-borylation reactions?

Methodological Answer:

- Temperature Control : Stepwise warming (−78°C → −35°C → RT) minimizes side reactions .

- Stoichiometry : Use 1.5 equivalents of n-BuLi relative to the borolane reagent to ensure complete lithiation .

- Solvent Selection : THF is preferred for its ability to stabilize intermediates; avoid ethereal solvents with higher coordinating strength.

Troubleshooting : Low yields may result from moisture or oxygen ingress. Implement Schlenk techniques and rigorous solvent drying.

Q. What structural insights can be gained from X-ray crystallography, and how do they inform reactivity?

Methodological Answer:

- Bond Geometry : X-ray data reveal a half-chair conformation of the dioxaborolane ring (O1–C17–C18–O2 torsion angle: 24.2°) and a 9.9° tilt between the dioxaborolane and phenyl planes, influencing steric accessibility in cross-couplings .

- Packing Interactions : C–H···π interactions between cyclopentadienyl and phenyl rings (3.12–3.45 Å) suggest solid-state stability considerations .

Reactivity Implications : The tilted geometry may reduce steric hindrance during transmetallation in Suzuki reactions.

Q. How does the presence of the cyclopropyl and fluorine substituents influence the stability and reactivity of this boronic ester under different conditions?

Methodological Answer:

- Stability :

- Reactivity : Fluorine directs electrophilic substitutions ortho to itself, while the cyclopropyl group may participate in strain-release reactions under radical conditions.

Experimental Validation : Conduct kinetic studies comparing hydrolysis rates with non-fluorinated analogs.

Q. Are there contradictions in reported synthetic protocols for this compound, and how can they be resolved through experimental design?

Methodological Answer:

- Reported Variability : Yields range from 23% to >50% depending on lithiation efficiency and workup .

- Resolution Strategies :

- DoE (Design of Experiments) : Screen variables (temperature, solvent, catalyst loading) to identify optimal conditions.

- In Situ Monitoring : Use IR spectroscopy to track borolane consumption.

Case Study : A 23% yield was reported using THF and n-BuLi , while analogous protocols with slower warming rates achieved higher yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.